N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide
Overview
Description
N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound characterized by the presence of a fluorophenyl group attached to a trimethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2-fluoroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can induce hydrolysis of the sulfonamide group.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide would yield a methoxy-substituted derivative.
Hydrolysis: Hydrolysis typically results in the formation of the corresponding sulfonic acid and aniline derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide exerts its effects depends on its application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access.
Protein Interaction: It can interact with proteins, altering their conformation and function, which is useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide
- N-(2-bromophenyl)-2,4,6-trimethylbenzenesulfonamide
- N-(2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can enhance binding affinity and selectivity in medicinal applications, making this compound particularly valuable in drug design.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in research and development.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-7-5-4-6-13(14)16/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDOUDVYCYWRHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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